Adiabatic Ionization Energy Difference: 1-Fluoronaphthalene vs. 2-Fluoronaphthalene
Resonant two-photon mass-analyzed threshold ionization (MATI) spectroscopy establishes a quantifiable ionization energy difference between the two monofluoronaphthalene isomers. The adiabatic ionization energy of 1-fluoronaphthalene is 66,194 ± 5 cm⁻¹, which is 577 cm⁻¹ lower than that of 2-fluoronaphthalene at 66,771 ± 5 cm⁻¹ [1]. This 0.87% difference, while modest in absolute magnitude, is analytically resolvable and reflects distinct electronic ground-state stabilization arising from fluorine substitution at the α-position versus the β-position [1]. Distinct cation vibrational modes further differentiate the isomers: 1-fluoronaphthalene exhibits characteristic in-plane ring deformation frequencies at 437, 517, 703, and 779 cm⁻¹, whereas 2-fluoronaphthalene displays a different vibrational pattern including 286, 455, 494, 764, and 1031 cm⁻¹ [1].
| Evidence Dimension | Adiabatic ionization energy |
|---|---|
| Target Compound Data | 66,194 ± 5 cm⁻¹ |
| Comparator Or Baseline | 2-FluorOnaphthalene: 66,771 ± 5 cm⁻¹ |
| Quantified Difference | 577 cm⁻¹ (0.87% lower for 1-fluoronaphthalene) |
| Conditions | Resonant two-photon mass-analyzed threshold ionization (MATI) spectroscopy; gas phase; ionization via intermediate vibronic states |
Why This Matters
This ionization energy difference enables unambiguous analytical discrimination between the two isomers in complex environmental or synthetic mixtures using photoionization-based detection methods, directly impacting quality control and regulatory compliance for procurement of isomerically pure material.
- [1] Zhang, Y., et al. (2012). Resonant two-photon mass-analyzed threshold ionization spectroscopy of 1-fluoronaphthalene and 2-fluoronaphthalene. Journal of Molecular Structure, 1028, 127-133. View Source
